molecular formula C21H25NO2 B2703825 N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide CAS No. 329777-63-1

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide

Cat. No. B2703825
CAS RN: 329777-63-1
M. Wt: 323.436
InChI Key: NVYSAGKAWNJYSI-NTEUORMPSA-N
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Description

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential use in the treatment of pain and inflammation. This compound belongs to a class of drugs known as CB2 agonists, which target the cannabinoid receptor CB2 in the body.

Scientific Research Applications

  • Stereoselective Synthesis : Enamides, including N-(4-Ethoxyphenyl) variants, have been used in stereoselective synthesis. Ishibashi et al. (1999) demonstrated the use of enamides in the stereoselective radical cascade approach to produce benzo[a]quinolizidines (Ishibashi, H., Inomata, M., Ohba, M., & Ikeda, M. (1999)).

  • Fluorescent Dye Synthesis : Enamides with ethoxycarbonyl groups, similar to N-(4-Ethoxyphenyl) enamides, have been utilized in synthesizing a variety of fluorescent dyes. These dyes show potential in fluorescence applications, displaying a wide range of emission wavelengths (Witalewska, M., Wrona-Piotrowicz, A., & Zakrzewski, J. (2019)).

  • Anti-inflammatory Activity : Enamides have been explored for their potential anti-inflammatory properties. Rajasekaran et al. (1999) studied the synthesis and evaluation of ibuprofen analogs, including enamides, showing potent anti-inflammatory activity (Rajasekaran, A., Sivakumar, P., & Jayakar, B. (1999)).

  • Hydrogen Bonding Studies in Anticonvulsants : The hydrogen bonding patterns in anticonvulsant enamines, including those similar to N-(4-Ethoxyphenyl) enamides, were studied by Kubicki et al. (2000). Their research provided insights into the structural aspects influencing the efficacy of these compounds (Kubicki, M., Bassyouni, H., & Codding, P. W. (2000)).

  • Asymmetric Synthesis Catalyst : Enamides have been used in asymmetric catalysis. Kagan et al. (1975) utilized chiral rhodium complexes in asymmetric synthesis, including the hydrogenation of enamides, to produce chiral amines and N-acyl derivatives (Kagan, H. B., Langlois, N., & Dang, T. P. (1975)).

properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-4-24-20-12-10-19(11-13-20)22-21(23)14-9-17-5-7-18(8-6-17)15-16(2)3/h5-14,16H,4,15H2,1-3H3,(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYSAGKAWNJYSI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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